molecular formula C10H11NOS B1336159 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine CAS No. 892593-40-7

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Cat. No. B1336159
CAS RN: 892593-40-7
M. Wt: 193.27 g/mol
InChI Key: IPWFINGMDUMRBR-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine (FTM) is a heterocyclic compound that has been studied extensively due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and nanotechnology. It is a small molecule with a molecular weight of 131.20 g/mol and a melting point of 148 °C. FTM has a planar structure and is composed of two nitrogen atoms, two sulfur atoms, two oxygen atoms, and one carbon atom. It has been found to have antioxidant, anti-inflammatory, and antifungal properties.

Scientific Research Applications

Organic Electronics

The furan and thiophene moieties present in this compound are known for their electron-donating and electron-withdrawing properties, respectively. This makes it a potential candidate for use in organic electronics, particularly in the development of high-mobility organic thin-film transistors . The compound could be utilized in the synthesis of donor-acceptor polymers, which are crucial for creating semiconducting layers in organic electronic devices.

Biopolymer Synthesis

Furfurylamines, such as the one , have been identified as valuable monomers in the synthesis of biopolymers . These polymers can be used to create environmentally friendly plastics, resins, and other materials that are derived from renewable biomass, rather than petroleum-based sources.

Pharmacologically Active Compounds

The structural features of furfurylamines allow for their incorporation into pharmacologically active compounds. Their synthesis through traditional methods can be challenging due to by-product formation and sensitivity to reductive conditions. However, biocatalytic methods using transaminases have been explored to produce these amines in a more sustainable and efficient manner .

Green Chemistry

The compound’s furan and thiophene components are derived from biomass, aligning with the principles of green chemistry. It can be used to produce solvents, fuel additives, and other chemicals in a way that reduces reliance on non-renewable resources and minimizes environmental impact .

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWFINGMDUMRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393878
Record name 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

CAS RN

892593-40-7
Record name 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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